6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7OS/c1-13-11-14(2)28(26-13)19-8-7-17(24-25-19)20(29)22-16-6-4-3-5-15(16)18-12-27-9-10-30-21(27)23-18/h3-12H,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTIOVTXDKXLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Formation
Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones with hydrazine. For 3-carboxy-functionalized pyridazine, maleic anhydride serves as a precursor:
- Hydrazine cyclization :
$$ \text{Maleic anhydride} + \text{Hydrazine hydrate} \rightarrow \text{Pyridazine-3,6-dione} $$ - Selective carboxylation :
Chlorination at C3 followed by hydrolysis yields pyridazine-3-carboxylic acid.
Optimized Conditions :
Introduction of 3,5-Dimethyl-1H-Pyrazol-1-yl Group
Nucleophilic Aromatic Substitution
The C6 position of pyridazine undergoes substitution with 3,5-dimethylpyrazole under basic conditions:
$$
\text{Pyridazine-3-carboxylic acid} + \text{3,5-Dimethyl-1H-pyrazole} \xrightarrow[\text{DMF, K}2\text{CO}3]{\Delta} \text{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid}
$$
Key Parameters :
Synthesis of 2-(Imidazo[2,1-b]Thiazol-6-yl)Aniline
Imidazo[2,1-b]Thiazole Formation
The imidazo[2,1-b]thiazole scaffold is constructed via Radziszewski-type cyclization :
- Thiazole-2-amine reacts with 4-bromophenacyl bromide in ethanol under reflux (18–20 h) to form 6-(4-bromophenyl)imidazo[2,1-b]thiazole.
- Suzuki-Miyaura coupling introduces the aniline group:
$$
\text{6-Bromo-imidazo[2,1-b]thiazole} + \text{2-Aminophenylboronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3, \text{DME}} \text{2-(Imidazo[2,1-b]thiazol-6-yl)aniline}
$$
Conditions :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Solvent: Dimethoxyethane (DME), 80°C, 8 h
- Yield: 58%
Amide Coupling and Final Assembly
Carboxylic Acid Activation
The pyridazine-3-carboxylic acid is activated using EDCl/HOBt :
$$
\text{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid} \xrightarrow[\text{EDCl, HOBt}]{\text{DCM, RT}} \text{Active ester intermediate}
$$
Amidation with 2-(Imidazo[2,1-b]Thiazol-6-yl)Aniline
The active ester reacts with the aniline derivative:
$$
\text{Active ester} + \text{2-(Imidazo[2,1-b]thiazol-6-yl)aniline} \xrightarrow[\text{DIEA}]{\text{DMF, 0°C→RT}} \text{Target compound}
$$
Optimized Parameters :
- Coupling agent: EDCl (1.2 equiv), HOBt (1.1 equiv)
- Base: N,N-Diisopropylethylamine (DIEA, 2.0 equiv)
- Yield: 63%
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
regioselectivity in Pyrazole Substitution
Competing substitution at pyridazine C3 was mitigated by:
Amidation Efficiency
Low yields (<50%) in initial attempts were improved by:
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazo[2,1-b]thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including signal transduction and gene expression.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-py
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a complex organic molecule with a molecular formula of and a molecular weight of approximately 415.5 g/mol. It features multiple heterocyclic structures, including pyrazole, imidazole, thiazole, and pyridazine rings. This unique combination of structural elements suggests a broad potential for biological activity, particularly in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiazole moieties often exhibit significant biological activities, including anticancer and antimicrobial properties. The specific biological activities associated with this compound are still under investigation, but preliminary studies suggest several promising areas:
- Anticancer Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives with similar scaffolds can inhibit cell growth in cancer models with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
- Antimicrobial Properties : The presence of thiazole and pyrazole rings is often linked to antimicrobial activity. Compounds with these structures have been evaluated for their efficacy against bacterial strains and fungi .
The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets, potentially including enzymes or receptors associated with tumor growth or infection pathways. Molecular docking studies could provide insights into its binding affinity to these targets.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Pyrazole and Thiazole | Anticancer | 1.35 µM |
| Compound B | Imidazole derivatives | Antimicrobial | 2.18 µM |
| Compound C | Thiazole and Phenolic components | Antimicrobial | 3.73 µM |
Case Study: Anticancer Activity
A study focusing on similar pyrazole-containing compounds revealed that modifications to the phenyl ring significantly impacted their anticancer efficacy. Compounds exhibiting electron-donating groups on the phenyl ring demonstrated enhanced activity against various cancer cell lines, suggesting that the structural configuration plays a critical role in biological effectiveness .
Case Study: Antimicrobial Potential
Another research effort highlighted the antimicrobial properties of thiazole-containing compounds. These compounds were tested against several bacterial strains, demonstrating significant inhibition at low concentrations. This suggests that the incorporation of thiazole in the molecular structure may enhance the compound's ability to combat microbial infections .
Comparison with Similar Compounds
Structural Analogs with Imidazo[2,1-b]thiazole Scaffolds
The imidazo[2,1-b]thiazole moiety is a recurring feature in bioactive molecules. Key analogs include:
Key Observations:
Linker and Functional Groups: The target compound employs a pyridazine-carboxamide linker, contrasting with the acetamide or quinoxaline-carboxamide linkers in analogs like 5a and SRT1720. This may influence target selectivity and binding kinetics. The 3,5-dimethylpyrazole group in the target compound is distinct from substituents like morpholine (5a) or piperazine (5l, SRT1720), which are associated with improved solubility or kinase affinity .
Biological Activity: Analogs such as 5l demonstrate potent cytotoxicity (IC₅₀ = 1.4 µM against MDA-MB-231 cells), outperforming sorafenib (IC₅₀ = 5.2 µM) . The target compound’s pyridazine core may enhance π-π stacking interactions with kinase ATP pockets, though empirical validation is needed.
Substituent-Driven Pharmacological Effects
- Chlorophenyl Groups: Compounds like 5f and 5l incorporate chlorophenyl substituents, which enhance lipophilicity and membrane permeability.
- Heterocyclic Additions : The dimethylpyrazole in the target compound may confer metabolic stability compared to morpholine or piperazine groups, which are prone to oxidative metabolism .
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon ligand binding.
- Silencing/overexpression studies : CRISPR/Cas9 knockdown of the target gene to confirm phenotype reversal .
Q. What experimental controls mitigate off-target effects in mechanistic studies?
- Methodological Answer :
- Negative controls : Use of structurally similar but inactive analogs.
- Positive controls : Known inhibitors/activators of the target pathway.
- Off-target profiling : Kinome-wide screening (e.g., KinomeScan) .
Structural & Mechanistic Insights
Q. How does the pyrazole-imidazothiazole scaffold influence selectivity across protein targets?
Q. What in silico tools predict synthetic accessibility for novel analogs?
- Methodological Answer :
- Retrosynthesis : AI-based platforms (e.g., Synthia, Chematica) propose feasible routes.
- Reaction yield prediction : Machine learning models (e.g., USPTO database-trained algorithms) prioritize high-yield reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
